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Guangxitoxin-1E

Cat. No.: B1573978
M. Wt: 3948.70 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Peptide Toxins as Biological Tools

Peptide toxins, derived from a wide array of organisms including spiders, snakes, and marine creatures, are powerful and highly specific pharmacological agents. mdpi.com Their evolutionary refinement has resulted in molecules that can target specific ion channels, receptors, and enzymes with high affinity and selectivity. This makes them exceptional tools for studying fundamental biological processes. mdpi.comnih.gov In the realm of ion channel research, peptide toxins have been instrumental in elucidating channel structure, function, and physiological roles. nih.gov They can act as blockers, activators, or modulators of ion channel gating, providing researchers with the means to manipulate cellular excitability and signaling pathways with precision. mdpi.comnih.gov The challenges in purifying, identifying, and synthesizing these complex molecules are being overcome by advancements in various scientific fields, further expanding their application in research and medicine. mdpi.com

Overview of Voltage-Gated Potassium (Kv) Channels in Physiological Systems

Voltage-gated potassium (Kv) channels are a large and diverse family of transmembrane proteins crucial for regulating the electrical activity of excitable cells such as neurons, muscle cells, and endocrine cells. wikipedia.orgguidetopharmacology.org These channels are sensitive to changes in the cell's membrane potential, opening in response to depolarization and playing a key role in repolarizing the cell membrane to terminate action potentials. wikipedia.orgfrontiersin.org By controlling the flow of potassium ions, Kv channels influence a wide range of physiological processes, including nerve impulse propagation, muscle contraction, and hormone secretion. nih.govwikipedia.org The human genome encodes for 40 different Kv channel genes, categorized into 12 subfamilies, each with distinct properties and tissue distributions. guidetopharmacology.org Dysregulation of Kv channel function has been implicated in various diseases, including epilepsy, cardiac arrhythmias, and diabetes, making them important therapeutic targets. nih.govwikipedia.org

Significance of Guangxitoxin-1E within the Spectrum of Kv Channel Modulators

This compound stands out among Kv channel modulators due to its remarkable selectivity. It potently inhibits Kv2.1 and Kv2.2 channels with IC50 values in the low nanomolar range (1-3 nM). smartox-biotech.comtocris.comrndsystems.commedchemexpress.com Notably, it shows minimal to no effect on a wide range of other ion channels, including other Kv subfamilies (Kv1.2, Kv1.3, Kv1.5, Kv3.2), as well as various sodium and calcium channels. smartox-biotech.commedchemexpress.combio-equip.cn This high degree of specificity makes GxTx-1E a superior pharmacological tool for isolating and studying the specific functions of Kv2.1 and Kv2.2 channels in complex biological systems. pnas.orgrupress.org

GxTx-1E acts as a "gating modifier," meaning it alters the voltage-dependent activation of the channel. wikipedia.orgsmartox-biotech.com Specifically, it binds to the voltage-sensing domain of the Kv2.1 channel, stabilizing it in a resting conformation and thereby shifting the voltage required for channel opening to more depolarized potentials. wikipedia.orgrupress.orgbiorxiv.org This mechanism effectively inhibits the channel's activity under normal physiological conditions. wikipedia.orgrupress.org This unique mode of action, combined with its high selectivity, has made GxTx-1E instrumental in uncovering the roles of Kv2.1 and Kv2.2 channels in processes like glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells. wikipedia.orgsmartox-biotech.comnih.gov

Detailed Research Findings

Extensive research has been conducted to characterize the biochemical and pharmacological properties of this compound.

Chemical and Physical Properties of this compound

PropertyValueSource
Amino Acid Sequence Glu-Gly-Glu-Cys-Gly-Gly-Phe-Trp-Trp-Lys-Cys-Gly-Ser-Gly-Lys-Pro-Ala-Cys-Cys-Pro-Lys-Tyr-Val-Cys-Ser-Pro-Lys-Trp-Gly-Leu-Cys-Asn-Phe-Pro-Met-Pro tocris.com
Molecular Formula C178H248N44O45S7 tocris.comrndsystems.com
Molecular Weight 3948.61 Da tocris.comrndsystems.com
Structure Contains an inhibitor cystine knot (ICK) motif with three disulfide bridges (Cys4-Cys19, Cys11-Cys24, Cys18-Cys31). wikipedia.orgsmartox-biotech.comrcsb.org
Source Venom of the tarantula Plesiophrictus guangxiensis (also reported as Chilobrachys jingzhao). wikipedia.orgbiosynth.comsmartox-biotech.combio-equip.cn

Selectivity and Potency of this compound

Target ChannelIC50 ValueSource
Kv2.1 1 nM smartox-biotech.com
Kv2.2 3 nM smartox-biotech.com
Kv4.3 24-54 nM (10-20 fold higher than Kv2.1/2.2) smartox-biotech.commedchemexpress.com
Other Channels (Kv1.2, Kv1.3, Kv1.5, Kv3.2, Cav1.2, Cav2.2, Nav1.5, Nav1.7, Nav1.8) No significant effect smartox-biotech.commedchemexpress.combio-equip.cn

Properties

Molecular Formula

C178H248N44O45S7

Molecular Weight

3948.70 Da

Appearance

White lyophilized solidPurity rate: > 95%AA sequence: Glu-Gly-Glu-Cys4-Gly-Gly-Phe-Trp-Trp-Lys-Cys11-Gly-Ser-Gly-Lys-Pro-Ala-Cys18-Cys19-Pro-Lys-Tyr-Val-Cys24-Ser-Pro-Lys-Trp-Gly-Leu-Cys31-Asn-Phe-Pro-Met-Pro-OHLength (aa): 36

Origin of Product

United States

Discovery, Source, and Classification of Guangxitoxin 1e

Isolation from Arachnid Venoms

The primary sources of Guangxitoxin-1E are the venoms of specific tarantula species native to China. The isolation of this peptide has been documented from two spiders, which are now understood to be the same species referred to by different scientific names in the literature.

This compound has been successfully isolated from the venom of the Chilobrachys jingzhao, commonly known as the Chinese Earth Tiger Tarantula. smartox-biotech.commayflowerbio.com This species is found in southern China and possesses venom that is a complex cocktail of various bioactive compounds. nih.gov Proteomic analyses of its venom have revealed that it is predominantly composed of peptides with molecular weights under 10 kDa, many of which are predicted to act on various ion channels. nih.gov The venom contains numerous toxins, including various Jingzhaotoxins (JZTX), which also act as gating modifiers of sodium and potassium channels. wikipedia.orgscielo.brnih.gov

The toxin is also widely reported as being sourced from the tarantula Plesiophrictus guangxiensis. wikipedia.orgpeptide.co.jppeptanova.deguidetopharmacology.org It is noteworthy that Chilobrachys jingzhao is also taxonomically referred to as Chilobrachys guangxiensis, clarifying that these are not two distinct sources but rather different names for the same organism. wikipedia.orguniprot.org The discovery of this compound from this spider was a result of a screening of 85 different toxins to identify potent inhibitors of the Kv2.1 potassium channel. fujifilm.com GxTX-1E was identified as a particularly high-affinity inhibitor from this screening process. fujifilm.comnih.gov

Phylogenetic and Structural Classification

This compound is classified based on its structure and its relationship to other similar toxins. It belongs to a large and well-characterized family of peptides known for their remarkable stability and function.

Structurally, this compound is classified as an Inhibitory Cystine Knot (ICK) peptide. wikipedia.orgnih.gov The ICK motif, also known as a knottin, is a protein structural fold characterized by three interlocking disulfide bonds. wikipedia.orgfrontiersin.org This arrangement creates a pseudo-knot where two disulfide bonds and the intervening peptide backbone form a ring that is threaded by the third disulfide bond. wikipedia.org This knotted structure confers exceptional stability against heat, extreme pH, and proteolysis, a common feature of peptides found in the venoms of spiders, scorpions, and cone snails. wikipedia.orgnih.govnih.govresearchgate.net The three-dimensional structure of GxTX-1E, determined by NMR spectroscopy, confirms the presence of this ICK motif, which is composed of a compact core of β-strands stabilized by the three disulfide bridges. wikipedia.orgnih.gov

Guangxitoxin is not a single peptide but a family of related toxins. The primary subtypes that have been identified are GxTX-1D, GxTX-1E, and GxTX-2. wikipedia.org

GxTX-1D and GxTX-1E : These two variants are highly similar, consisting of 36 amino acids and differing only by a single amino acid at the N-terminus. GxTX-1D has an aspartate residue, while GxTX-1E has a glutamate (B1630785) residue at this position. wikipedia.org Despite this minor difference, GxTX-1E is noted to be a more potent inhibitor of the Kv2.1 potassium channel. wikipedia.org The GxTX-1 peptides show sequence similarity to other tarantula toxins such as Jingzhaotoxin-III (JZTX-III) and Grammostola spatulata mechanotoxin-4 (GsMTx-4). wikipedia.org

GxTX-2 : This subtype is more distinct, composed of 33 amino acids. It shares only nine identical amino acids in its sequence when compared with GxTX-1D and GxTX-1E. wikipedia.org GxTX-2 shows closer sequence similarity to a different group of tarantula toxins, including Hanatoxin (HaTX) and Stromatoxin-1 (ScTx1). wikipedia.org

The table below summarizes the key distinctions between the Guangxitoxin subtypes.

FeatureGxTX-1DGxTX-1EGxTX-2
Amino Acid Count 363633
N-Terminal Amino Acid AspartateGlutamateGlutamate
Key Distinction Differs from GxTX-1E by one amino acidMore potent Kv2.1 inhibitor than GxTX-1DLow sequence identity compared to GxTX-1 variants
Similar Toxins Jingzhaotoxin-III, GsMTx-4Jingzhaotoxin-III, GsMTx-4Hanatoxin, Stromatoxin-1

Biochemical and Structural Elucidation of Guangxitoxin 1e

Primary Amino Acid Sequence Analysis

Sequence Homology and Variants (e.g., GxTX-1D vs. GxTX-1E)

Guangxitoxin-1E is a 36-amino acid peptide. wikipedia.orgnih.gov It is one of two variants of Guangxitoxin-1, the other being Guangxitoxin-1D (GxTX-1D). wikipedia.orgresearchgate.net These two variants are nearly identical, differing by only a single amino acid at the N-terminus: GxTX-1E has a glutamate (B1630785) residue, while GxTX-1D has an aspartate at this position. wikipedia.org The primary sequence of GxTX-1E is EGECGGFWWKCGSGKPACCPKYVCSPKWGLCNFPMP. rndsystems.com

While sharing little sequence identity with some other Kv2.1-targeting toxins like Hanatoxin (HaTX) and Stromatoxin-1 (ScTx1), GxTX-1E shows sequence similarity to other gating-modifier peptides such as Jingzhaotoxin-III (JZTX-III), Grammostola spatulata mechanotoxin-4 (GsMTx-4), and Voltage-sensor toxin-1 (VSTX1). wikipedia.orgresearchgate.net Despite the sequence similarities to JZTX-III, GxTX-1E exhibits a much higher affinity for Kv2.1 channels. nih.govnih.gov The subtle difference at the N-terminus between GxTX-1E and GxTX-1D also appears to influence potency, with GxTX-1E being a slightly more potent inhibitor of Kv2.1. researchgate.net

Table 1: Amino Acid Sequence of this compound and its Variant GxTX-1D

Toxin Sequence
This compound E GECGGFWWKCGSGKPACCPKYVCSPKWGLCNFPMP
Guangxitoxin-1D D GECGGFWWKCGSGKPACCPKYVCSPKWGLCNFPMP

The single amino acid difference is highlighted in bold.

Solution Structure Determination and Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure

The three-dimensional solution structure of this compound has been determined using nuclear magnetic resonance (NMR) spectroscopy. rcsb.orgnih.gov This technique allows for the detailed characterization of the toxin's fold in a solution environment, which mimics its physiological state more closely than crystalline structures. The determined structure, available under the PDB ID 2WH9, reveals a compact and stable fold. rcsb.orgelifesciences.org The structure is characterized by a small β-sheet, which is a common feature among many spider toxins. nih.gov

Characterization of Disulfide Bond Connectivity and Motif Architecture (e.g., ICK Motif)

A defining feature of the this compound structure is the presence of an inhibitor cystine knot (ICK) motif. rcsb.orgwikipedia.orgnih.gov This motif is characterized by three disulfide bonds that create a highly stable and rigid scaffold. wikipedia.orgwikiwand.com The disulfide bridges in GxTX-1E are formed between the cysteine residues at positions 4 and 19, 11 and 24, and 18 and 31. medchemexpress.comrndsystems.com This specific connectivity is crucial for maintaining the toxin's three-dimensional structure and, consequently, its biological activity. The ICK motif is a common structural scaffold found in a wide variety of spider venom peptides, highlighting its evolutionary success as a framework for diverse pharmacological activities. pnas.org

Table 2: Disulfide Bond Connectivity in this compound

Disulfide Bond Cysteine Residue 1 Cysteine Residue 2
1 Cys4 Cys19
2 Cys11 Cys24
3 Cys18 Cys31

Structure-Function Relationship Investigations

Identification of Residues Critical for Target Affinity and Selectivity

Studies have identified key residues on the surface of this compound that are crucial for its high affinity and selectivity for Kv2 channels. The structure reveals a prominent cluster of solvent-exposed hydrophobic residues, which is surrounded by polar residues. rcsb.orgnih.gov This amphipathic nature is thought to facilitate the toxin's interaction with the lipid membrane, where it can then bind to the voltage-sensing domains of the Kv2 channels. wikipedia.orgelifesciences.org

Alanine-scanning mutagenesis studies have pinpointed several residues that, when mutated, significantly weaken the toxin's affinity for its target. elifesciences.org These critical residues are located in loops 1 and 3 of the toxin and include both hydrophobic (F7, W8, W9, Y22, W28, and L30) and polar (K10, K15, S25, K27, and N32) amino acids. elifesciences.org This suggests that a combination of hydrophobic and electrostatic interactions governs the binding of GxTX-1E to the Kv2.1 channel. elifesciences.org

Molecular Pharmacology and Mechanism of Action of Guangxitoxin 1e

Specificity and Selectivity for Voltage-Gated Potassium Channels

Guangxitoxin-1E demonstrates a distinct profile of activity, exhibiting high affinity for certain Kv channels while showing significantly less or no interaction with others. smartox-biotech.commedchemexpress.com This selectivity makes it a valuable pharmacological tool for dissecting the physiological roles of its target channels. biosynth.comnih.gov

GxTX-1E is a potent inhibitor of Kv2 subfamily channels, particularly Kv2.1 (encoded by the KCNB1 gene) and Kv2.2 (encoded by the KCNB2 gene). smartox-biotech.commedchemexpress.comrndsystems.com Research has consistently shown that GxTX-1E blocks these channels at low nanomolar concentrations. The half-maximal inhibitory concentration (IC₅₀) for Kv2.1 is approximately 1 nM, while for Kv2.2, it is around 3 nM. smartox-biotech.com This high affinity underscores its potent inhibitory effect on the primary channels responsible for delayed-rectifier potassium currents in various neurons and other excitable cells like pancreatic β-cells. medchemexpress.comwikipedia.org In mouse pancreatic β-cells, for instance, GxTX-1 inhibits as much as 90% of the delayed-rectifier K+ current (IDR). smartox-biotech.commedchemexpress.com

While highly potent against Kv2 channels, this compound displays a significantly lower potency for channels of the Kv4 subfamily, such as Kv4.3 (encoded by the KCND3 gene). smartox-biotech.comwikipedia.org The concentration of GxTX-1E required to block Kv4.3 channels is 10 to 20 times higher than that needed for Kv2.1 inhibition. smartox-biotech.com The reported IC₅₀ value for Kv4.3 ranges from 24 to 54 nM. medchemexpress.com This differential potency highlights the toxin's selectivity and allows for the pharmacological separation of Kv2-mediated currents from those conducted by Kv4 channels. wikipedia.org

A key feature of this compound's pharmacological profile is its remarkable selectivity for the Kv2 subfamily over other ion channels. elifesciences.orgbiorxiv.org Studies have demonstrated that GxTX-1E has no significant effect on several other voltage-gated potassium channel subfamilies, including Kv1 (specifically Kv1.2, Kv1.3, Kv1.5), Kv3 (specifically Kv3.2), and large-conductance calcium-activated potassium (BK) channels. smartox-biotech.commedchemexpress.com Furthermore, its activity does not extend to voltage-gated calcium (Cav) channels, such as Cav1.2 and Cav2.2, or voltage-gated sodium (Nav) channels, including Nav1.5, Nav1.7, and Nav1.8. smartox-biotech.commedchemexpress.com This high degree of selectivity makes GxTX-1E an invaluable molecular probe for isolating and studying the function of Kv2 channels in native cellular environments. nih.govelifesciences.org

Channel SubtypeGene NameIC₅₀ (nM)Potency
Kv2.1 KCNB1~1High
Kv2.2 KCNB2~3High
Kv4.3 KCND324 - 54Low
Kv1.2, Kv1.3, Kv1.5 KCNA2, KCNA3, KCNA5No significant effectNone
Kv3.2 KCNC2No significant effectNone
BK Channel KCNMA1No significant effectNone
Cav1.2, Cav2.2 CACNA1C, CACNA1BNo significant effectNone
Nav1.5, Nav1.7, Nav1.8 SCN5A, SCN9A, SCN10ANo significant effectNone

Table 1: Inhibitory potency (IC₅₀) of this compound on various ion channel subtypes. Data compiled from multiple sources. smartox-biotech.commedchemexpress.com

Gating Modifier Mechanism of Action

This compound does not function as a simple pore blocker that physically occludes the ion conduction pathway. Instead, it acts as a gating modifier, altering the channel's conformational changes in response to voltage. smartox-biotech.comwikipedia.orgnih.gov

The mechanism of GxTX-1E involves binding to the voltage-sensing domains (VSDs) of the Kv2.1 channel. nih.govnih.govelifesciences.org The VSD is a component of the channel, containing the S1-S4 transmembrane segments, that moves in response to changes in membrane potential to open or close the channel's pore. researchgate.net GxTX-1E acts as an allosteric modulator, meaning it binds to a site distinct from the pore and influences the channel's function. nih.govrupress.org Specifically, the toxin is thought to interact with the S3b-S4 helix-turn-helix motif, also known as the voltage-sensor paddle. wikipedia.org By binding to the VSDs, GxTX-1E stabilizes them in their resting (closed) conformation. nih.govnih.govresearchgate.net This action traps the gating charges in their most intracellular position, making it more difficult for the voltage sensors to activate in response to membrane depolarization. nih.govrupress.org

A direct consequence of GxTX-1E's interaction with the VSD is a significant alteration of the channel's gating properties. nih.gov The toxin causes a large depolarizing shift in the voltage-dependence of channel activation. smartox-biotech.commedchemexpress.comwikipedia.org This means a much stronger depolarization (a more positive membrane potential) is required to open the channel when the toxin is bound. nih.govrupress.org The magnitude of this shift can be substantial, with reports of shifts as large as +70 mV at saturating toxin concentrations and approaching 100 mV. wikipedia.orgnih.gov By stabilizing the closed state of the voltage sensors, GxTX-1E reduces the probability of the channel opening at any given voltage, effectively inhibiting the potassium current. nih.govnih.gov This mechanism also slows the rate of channel opening and significantly accelerates the rate of channel closing (deactivation). wikipedia.orgnih.gov

Impact on Channel Opening and Closing Kinetics

This compound (GxTX-1E) significantly alters the gating kinetics of voltage-gated potassium (Kv) channels, primarily by affecting the rates of channel activation (opening) and deactivation (closing). When bound to the Kv2.1 channel, GxTX-1E acts as a partial inverse agonist, modifying the channel's response to changes in membrane voltage. nih.govnih.govosti.govrupress.orgresearchgate.net

Key research findings indicate that the toxin slows the activation process of the channel. nih.govnih.govosti.govrupress.org Upon depolarization, channels in the presence of GxTX-1E open more slowly compared to unbound channels. nih.gov Conversely, the toxin accelerates the deactivation kinetics. nih.govnih.govosti.govrupress.org Studies have shown that GxTX-1E can increase the velocity of Kv2.1 channel closing by approximately sixfold. wikipedia.org This dual effect—slowing activation and speeding deactivation—results in a decreased probability of the channel being in the open state, thereby inhibiting the potassium current. nih.govosti.govresearchgate.net

Further detailed analysis reveals that the activation kinetics in the presence of GxTX-1E become more sigmoidal. nih.govnih.govosti.govrupress.org This suggests that the toxin modulates multiple conformational changes that are coupled to the final pore opening. nih.govnih.govosti.govrupress.org Interestingly, while the toxin profoundly affects the transitions leading to opening, single-channel analysis has shown that the time constant of the final pore opening step itself is not impacted by GxTX-1E. nih.govosti.govresearchgate.net The toxin also does not alter the single-channel conductance, meaning that when the channel does open, it conducts potassium ions at its full capacity. nih.govnih.govosti.govnih.gov The inhibition, therefore, arises from a reduced open probability due to an increase in the duration of long-lived closed states. nih.govnih.govosti.govresearchgate.net

Table 1: Effect of this compound on Kv2.1 Channel Kinetics

Kinetic Parameter Effect of this compound Reference
Activation Rate (Opening) Decreased velocity nih.govwikipedia.org
Deactivation Rate (Closing) Increased velocity (approx. 6-fold) nih.govwikipedia.org
Activation Time Constant (τa) Increased, with a voltage-dependence shift of ~+80 mV nih.gov
Open Probability Decreased nih.govosti.gov
Single-Channel Conductance No significant change nih.govnih.gov
Final Pore Opening Step Not impacted nih.govosti.gov

Stabilization of Resting State Conformations of Voltage Sensors

A primary mechanism through which this compound inhibits Kv channels is by stabilizing the resting conformation of the channel's voltage-sensing domains (VSDs). nih.govresearchgate.net Gating-modifier toxins like GxTX-1E bind to the VSDs and trap them in their resting state, the conformation favored at hyperpolarized or negative membrane potentials. nih.govresearchgate.net

Electrophysiological studies have demonstrated that when the intracellular potential is negative (e.g., less than 0 mV), GxTX-1E effectively traps the gating charges of the Kv2.1 VSDs in their innermost position, which corresponds to the resting state. nih.govnih.govosti.govrupress.orgresearchgate.net This stabilization makes it more difficult for the voltage sensors to activate in response to membrane depolarization. nih.gov Consequently, a much stronger depolarization (more positive voltage) is required to activate the channel and elicit the same level of potassium conductance as an unbound channel. nih.govnih.govosti.gov This effect is observed as a significant depolarizing shift in the channel's voltage-dependence of activation. wikipedia.orgsmartox-biotech.commedchemexpress.com For instance, at saturating concentrations, GxTX-1E can shift the conductance-voltage (G-V) curve and the charge-voltage (Q-V) curve by more than +70 mV. nih.gov

Molecular Determinants of Toxin-Channel Interaction

Identification of Kv Channel Regions Mediating this compound Binding (e.g., S3b-S4 paddle motif)

The specific binding site for this compound on Kv channels has been identified within the voltage-sensing domain (VSD). wikipedia.orgnih.govresearchgate.net The critical interaction site is a conserved structural element known as the voltage-sensor paddle, a helix-turn-helix motif composed of the C-terminal portion of the S3 transmembrane segment (S3b) and the entire S4 segment. wikipedia.orgelifesciences.orgwikiwand.comsiemenslab.de

This S3b-S4 paddle motif is a mobile component of the VSD that moves in response to changes in the membrane electric field, driving the opening and closing of the channel pore. siemenslab.de GxTX-1E, like other related tarantula toxins, targets this paddle motif. elifesciences.orgsiemenslab.de Evidence for this interaction comes from mutagenesis studies, where mutations within the S3b-S4 paddle of the Kv2.1 channel were shown to reduce the binding affinity for the toxin. wikipedia.orgwikiwand.com Furthermore, studies using chimeric channels, where the voltage-sensor paddle from one channel is transplanted into another, have confirmed that this region is the key determinant of toxin sensitivity. elifesciences.org By binding to this paddle, GxTX-1E physically interferes with its movement, stabilizing it in the resting state and thereby modifying the channel's gating properties. nih.govelifesciences.org

Role of Membrane Partitioning in Toxin-Channel Affinity

The interaction of this compound with Kv channels is not a simple binding event in an aqueous environment; it is intrinsically linked to the toxin's ability to partition into the lipid bilayer of the cell membrane. rupress.orgelifesciences.orgnih.gov GxTX-1E possesses an amphipathic structure, with a cluster of hydrophobic residues on one face and charged (acidic and basic) residues on another. wikipedia.orgwikiwand.comnih.gov This structure facilitates the toxin's interaction with and insertion into the plasma membrane. wikipedia.orgwikiwand.com

It is thought that GxTX-1E first partitions into the outer leaflet of the lipid membrane and then diffuses laterally to find and bind to the VSD of the channel from within the membrane environment. elifesciences.orgsiemenslab.denih.gov This membrane-centric mechanism has several implications for toxin-channel affinity. The partitioning step effectively concentrates the toxin near its target site on the channel, which can enhance the apparent affinity. pnas.org

The importance of this membrane interaction is highlighted by biophysical studies. Tryptophan fluorescence experiments show a pronounced blue shift when GxTX-1E is introduced to lipid vesicles, which is indicative of the tryptophan residues moving into the nonpolar, hydrophobic environment of the membrane. elifesciences.org Quantitative analysis of this interaction yielded a mole fraction partition coefficient (Kx) of 4.6 ± 0.8 × 106, signifying a highly favorable interaction between the toxin and the membrane. elifesciences.org While it has been challenging to fully separate the energetic contributions of membrane partitioning from direct protein-protein binding, it is clear that the affinity of GxTX-1E for its channel target is a composite of these two processes. pnas.orgpnas.org The amphipathic nature of the toxin is crucial for both interacting with the lipid bilayer and for presenting the correct surface to bind to the S3b-S4 paddle motif. nih.gov

Cellular and Systems Level Modulatory Effects of Guangxitoxin 1e in Vitro and Model Organism Studies

Regulation of Pancreatic Islet Cell Physiology

Guangxitoxin-1E (GxTX-1E) has been identified as a potent modulator of pancreatic islet cell function, primarily through its selective inhibition of Kv2.1 and Kv2.2 voltage-gated potassium channels. smartox-biotech.commedchemexpress.comrndsystems.com This peptide toxin, originally isolated from the venom of the tarantula Plesiophrictus guangxiensis, has provided a valuable tool for dissecting the roles of these specific ion channels in the regulation of hormone secretion from pancreatic beta and delta cells. smartox-biotech.comwikipedia.org

Effects on Pancreatic Beta-Cell Action Potentials and Electrical Activity

In pancreatic beta-cells, GxTX-1E significantly influences the electrical activity by modulating the action potential waveform. smartox-biotech.commedchemexpress.com By inhibiting the delayed rectifier potassium current (IDR), which is crucial for action potential repolarization, GxTX-1E leads to a broadening of the action potential. smartox-biotech.commedchemexpress.comwikipedia.org This effect is a direct consequence of its action as a gating modifier, shifting the voltage-dependence of Kv2.1 channel activation to more depolarized potentials. smartox-biotech.commedchemexpress.comwindows.net In mouse beta-cells, GxTX-1E has been shown to inhibit approximately 90% of the delayed-rectifier K+ current (IDR). smartox-biotech.commedchemexpress.comwikipedia.org This inhibition slows down the repolarization phase of the action potential, thereby prolonging its duration. smartox-biotech.com

Modulation of Glucose-Stimulated Intracellular Calcium Dynamics in Beta-Cells

The broadening of the action potential caused by GxTX-1E has a direct impact on the intracellular calcium ([Ca2+]i) dynamics within pancreatic beta-cells. The prolonged depolarization allows for a greater influx of calcium through voltage-gated calcium channels. smartox-biotech.comwikipedia.org This leads to an enhancement of glucose-stimulated intracellular calcium oscillations. smartox-biotech.commedchemexpress.commedchemexpress.com Studies have demonstrated that in the presence of elevated glucose, GxTX-1E augments these crucial calcium signals, which are a key trigger for insulin (B600854) exocytosis. smartox-biotech.comresearchgate.net The ability of GxTX-1E to amplify these calcium oscillations underscores the critical role of Kv2.1 channels in shaping the stimulus-secretion coupling in beta-cells. smartox-biotech.comwikipedia.org

Enhancement of Glucose-Dependent Insulin Secretion from Pancreatic Islets

A significant physiological consequence of GxTX-1E's effects on beta-cell electrical activity and calcium dynamics is the enhancement of glucose-dependent insulin secretion. smartox-biotech.commedchemexpress.com By potentiating the calcium signal specifically in the presence of a glucose stimulus, GxTX-1E promotes the release of insulin from pancreatic islets. rndsystems.comwikipedia.org This glucose dependency is a key feature, as the delayed rectifier current (IDR) is primarily active at the depolarized membrane potentials that occur during glucose stimulation. wikipedia.org This mechanism suggests that targeting the Kv2.1 channel could be a strategy for augmenting insulin secretion in a glucose-dependent manner, which is a desirable characteristic for potential therapeutic interventions for type 2 diabetes. smartox-biotech.comwikipedia.org

Role of Kv2.1 in Beta-Cell Delayed Rectifier Potassium Currents

The voltage-gated potassium channel Kv2.1 is a major contributor to the delayed rectifier potassium current (IDR) in pancreatic beta-cells. smartox-biotech.comwikipedia.org In fact, Kv2.1 is responsible for over 60% of the Kv outward K+ currents in rat islet beta-cells. smartox-biotech.com The biophysical characteristics of heterologously expressed Kv2.1 channels closely resemble the native IDR observed in rodent beta-cells. smartox-biotech.com The high specificity of GxTX-1E for Kv2.1 channels has been instrumental in confirming the significant contribution of this channel to the beta-cell delayed rectifier current. smartox-biotech.comwikipedia.org Inhibition of this current by GxTX-1E directly demonstrates the pivotal role of Kv2.1 in the repolarization of the beta-cell action potential and, consequently, in the regulation of insulin secretion. smartox-biotech.com

Impact on Neuronal Excitability and Signaling

This compound also exerts significant effects on neuronal excitability and signaling due to the widespread expression of Kv2 channels in the central nervous system. wikipedia.orgjneurosci.org In neurons, Kv2 channels are key contributors to the delayed-rectifier potassium currents that are fundamental for action potential repolarization and the regulation of firing patterns. jneurosci.orgjneurosci.org

Studies on rat superior cervical ganglion (SCG) neurons and mouse hippocampal CA1 pyramidal neurons have shown that GxTX-1E can block a substantial portion (60-80%) of the total delayed-rectifier current. jneurosci.orgjneurosci.org This inhibition leads to a broadening of action potentials. jneurosci.org For instance, in SCG neurons, a concentration of 100 nM GxTX-1E resulted in a 38% increase in the width of the first action potential. jneurosci.org

Furthermore, the inhibition of Kv2 channels by GxTX-1E leads to a notable depolarization of the interspike membrane potential during repetitive firing in both SCG and CA1 neurons. jneurosci.org This can initially increase the firing frequency but ultimately leads to a depression of sustained firing as the neurons are more prone to enter a state of depolarization block. jneurosci.orgjneurosci.org These findings indicate that Kv2 channels, and by extension GxTX-1E, can either decrease or increase neuronal excitability depending on the specific context and timescale of the neuronal activity. jneurosci.org

Investigations in Entorhinal Cortex Layer II Stellate Cells

Stellate cells (SCs) in layer II of the medial entorhinal cortex (mEC) are crucial for spatial navigation and memory. cristin.nouio.no Studies utilizing this compound have revealed the significant contribution of Kv2 channels to the electrophysiological properties of these neurons. cristin.nonih.gov

Application of 100 nM GxTX-1E to rat brain slices containing mEC layer II stellate cells resulted in several key modulatory effects. cristin.nonih.gov While it did not alter the cell input resistance, it markedly increased the amplitude and area of the afterdepolarization (ADP) that follows a single action potential. cristin.nouio.no Under conditions of steady, subthreshold depolarization that would typically evoke oscillations and spontaneous firing, GxTX-1E induced bursting behavior in the majority of tested cells. cristin.no

Voltage-clamp recordings from nucleated patches of these cells demonstrated that 100 nM GxTX-1E blocked approximately 40% of the sustained outward current at the end of a 400 ms (B15284909) voltage step, without significantly affecting the transient peak current. cristin.no These findings indicate that Kv2 channels, which are potently blocked by GxTX-1E, are critical in shaping the firing patterns and afterpotentials of mEC stellate cells. cristin.nonih.gov Specifically, GxTX-1E was shown to enhance excitability and bursting at moderate spike rates, while reducing firing at high rates. It also diminished the fast and medium after-hyperpolarizations (AHPs) and broadened action potentials. nih.gov

Table 1: Effects of this compound on Entorhinal Cortex Layer II Stellate Cells

Parameter Observation with GxTX-1E Reference
Input Resistance No effect cristin.no
Afterdepolarization (ADP) Increased amplitude and area cristin.nouio.no
Firing Pattern Induced bursting cristin.no
Sustained Outward Current Blocked ~40% cristin.no
Excitability Increased at moderate spike rates, decreased at high rates nih.gov
After-hyperpolarizations (AHPs) Reduced fast and medium AHPs nih.gov
Action Potential Width Broadened nih.gov

Studies in Hippocampal CA1 Pyramidal Neurons

In hippocampal CA1 pyramidal neurons, where Kv2 channels are prominently expressed, this compound has been a valuable tool for understanding their role in action potential repolarization and repetitive firing. jneurosci.orgjneurosci.orgeneuro.org

Application of 100 nM GxTX-1E to acutely isolated mouse hippocampal CA1 pyramidal neurons resulted in a near-saturating block of approximately 60-80% of the total delayed-rectifier potassium current. jneurosci.orgjneurosci.orgnih.gov This inhibition of Kv2 channels led to a broadening of action potentials, particularly when evoked from a more depolarized resting potential of -70 mV, suggesting a greater contribution of Kv2 channels when other potassium channels are partially inactivated. jneurosci.orgjneurosci.orgnih.gov

Furthermore, the inhibition of Kv2 channels by GxTX-1E caused a significant depolarization of the interspike membrane potential during repetitive firing. jneurosci.orgjneurosci.org This effect was associated with an increased initial firing frequency. jneurosci.orgjneurosci.org However, sustained firing was depressed due to the neurons entering a state of depolarization block more readily. jneurosci.orgjneurosci.orgnih.gov These findings highlight the dual role of Kv2 channels in either decreasing or increasing neuronal excitability depending on the temporal pattern of activity. jneurosci.orgnih.gov

Table 2: Effects of this compound on Hippocampal CA1 Pyramidal Neurons

Parameter Observation with GxTX-1E Reference
Delayed-Rectifier K+ Current Blocked ~60-80% with 100 nM GxTX-1E jneurosci.orgjneurosci.orgnih.gov
Action Potential Width Broadened (at -70 mV) jneurosci.orgjneurosci.orgnih.gov
Interspike Membrane Potential Depolarization during repetitive firing jneurosci.orgjneurosci.org
Initial Firing Frequency Increased jneurosci.orgjneurosci.org
Maintained Firing Depressed (due to depolarization block) jneurosci.orgjneurosci.orgnih.gov

Analysis in Superior Cervical Ganglion Neurons

Studies on sympathetic neurons of the superior cervical ganglion (SCG) have also employed this compound to isolate the function of Kv2 channels. jneurosci.orgjneurosci.org In acutely isolated rat SCG neurons, 100 nM GxTX-1E produced a near-saturating block of a significant component of the delayed-rectifier current, similar to its effect in hippocampal neurons. jneurosci.orgjneurosci.orgnih.gov

The application of GxTX-1E led to a broadening of action potentials in SCG neurons. jneurosci.orgnih.gov Voltage-clamp experiments using action potential waveforms revealed that despite their relatively late activation during a spike, Kv2 channels are responsible for approximately 55% of the total outward current during action potential repolarization. jneurosci.orgnih.gov

Similar to observations in CA1 neurons, inhibition of Kv2 channels in SCG neurons with GxTX-1E resulted in a pronounced depolarization of the interspike voltage during repetitive firing. jneurosci.org In some SCG neurons, this was linked to an increased initial firing frequency, while in all observed neurons, it led to a depression of maintained firing as the cells were more prone to enter depolarization block. jneurosci.org

Characterization of Kv2 Channel Contributions to Native Neuronal Conductances

This compound has been pivotal in distinguishing the contributions of different Kv2 channel compositions to native neuronal conductances. elifesciences.orgnih.govbiorxiv.orgnih.gov Kv2 channels can exist as homotetramers or as heterotetramers with "silent" KvS subunits (Kv5, Kv6, Kv8, or Kv9). elifesciences.orgnih.govbiorxiv.orgbiorxiv.org

Recent research has utilized a combination of GxTX-1E and another Kv2-selective inhibitor, RY785, to differentiate between these channel types. elifesciences.orgnih.govnih.govbiorxiv.org It was discovered that channels containing KvS subunits are resistant to the pore-blocker RY785 but remain sensitive to the voltage sensor modulator GxTX-1E. elifesciences.orgnih.govnih.govbiorxiv.org

In mouse superior cervical ganglion neurons, the majority of the Kv2 conductance was found to be sensitive to RY785, suggesting it is carried by channels composed primarily of Kv2 subunits (Kv2-only channels). elifesciences.orgnih.govbiorxiv.orgelifesciences.org The subsequent application of GxTX-1E in these neurons inhibited little additional current. elifesciences.orgbiorxiv.orgelifesciences.org This indicates a lack of substantial KvS-like currents in SCG neurons. biorxiv.orgelifesciences.org In contrast, in dorsal root ganglion neurons, a significant portion of the Kv2 conductance was resistant to RY785 but sensitive to GxTX-1E, indicating a predominance of Kv2/KvS heteromeric channels. elifesciences.orgnih.govbiorxiv.org

This pharmacological approach, using GxTX-1E in conjunction with other inhibitors, provides a powerful method for identifying the molecular composition of native Kv2 channels and understanding the physiological roles of KvS subunits. elifesciences.orgnih.govbiorxiv.orgnih.gov

Modulation of Repetitive Burst Firing in Neocortical Pyramidal Neurons

In extratelencephalic neocortical pyramidal neurons (Thy1-h PNs), Kv2.1 channels play a crucial role in regulating repetitive burst firing, a phenomenon implicated in both normal cortical function and pathological conditions like epilepsy. nih.govnih.govresearchgate.net

The application of this compound (GTx) to these neurons revealed that blocking Kv2 channels transforms single spike responses into multi-spike bursts that ride on an enhanced fast afterdepolarization (fADP). nih.govnih.govresearchgate.net This suggests that Kv2 channels are critical in suppressing burst firing. Immunohistochemical analysis showed that these neurons express Kv2.1, but not Kv2.2, channels primarily in the perisomatic region. nih.govnih.gov

Recordings from somatic macropatches identified the GTx-sensitive current as the largest component of the outward current, with biophysical properties ideal for regulating bursting. nih.govnih.gov When stimulated with noisy somatic current steps, GTx treatment caused approximately 40% of these pyramidal neurons to engage in repetitive burst firing. nih.govnih.gov Modeling studies further indicated that a reduction in Kv2-like conductance in even a small subset of neurons could lead to repetitive bursting and the entrainment of the neural circuit into seizure-like rhythmic activity. nih.govnih.gov These findings underscore the dominant role of Kv2 channels in controlling onset bursts and preventing repetitive bursting in this specific population of neocortical neurons. nih.govnih.govresearchgate.net

Guangxitoxin 1e As a Research Tool in Ion Channel Biology and Neuropharmacology

Pharmacological Probe for Kv Channel Subtype Characterization

Guangxitoxin-1E is a potent and selective blocker of Kv2.1 and Kv2.2 channels, exhibiting inhibitory concentrations (IC50) in the low nanomolar range. medchemexpress.comsmartox-biotech.com This high affinity and selectivity make it an exceptional tool for isolating and characterizing the contributions of Kv2 channels to native neuronal currents.

Selective Inhibition for Isolating Endogenous Kv2 Currents

The remarkable specificity of GxTX-1E allows researchers to pharmacologically dissect the components of delayed rectifier potassium currents in various cell types. medchemexpress.com For instance, in mouse pancreatic β-cells, GxTX-1E inhibits approximately 90% of the delayed rectifier current (IDR), providing strong evidence for the predominant role of Kv2 channels in this cell type. smartox-biotech.com Its minimal effect on other Kv channels, such as Kv1.2, Kv1.3, Kv1.5, and Kv3.2, as well as on various calcium and sodium channels, underscores its utility in isolating Kv2-mediated currents. medchemexpress.comresearchgate.net This selectivity is crucial for understanding the specific physiological roles of Kv2 channels in complex systems like the central nervous system. elifesciences.org

Table 1: Selectivity of this compound for Various Ion Channels

Ion Channel Effect of this compound IC50 (nM) Reference
Kv2.1 Potent Blocker 1-3 medchemexpress.com
Kv2.2 Potent Blocker 3 smartox-biotech.com
Kv4.3 Weak Blocker 24-54 medchemexpress.com
Kv1.2, Kv1.3, Kv1.5, Kv3.2 No Significant Effect > 4 µM medchemexpress.comresearchgate.net
BK Channels No Significant Effect > 4 µM medchemexpress.com
Ca_v1.2, Ca_v2.2 No Significant Effect > 4 µM medchemexpress.com

| Na_v1.5, Na_v1.7, Na_v1.8 | No Significant Effect | > 4 µM | medchemexpress.com |

Differentiation of Kv2-Only Channels from Kv2/KvS Heteromeric Complexes

Recent research has highlighted a novel application of GxTX-1E in distinguishing between homomeric Kv2 channels and heteromeric channels formed by Kv2 and KvS subunits. elifesciences.orgnih.gov While GxTX-1E inhibits both types of channels, its combined use with another Kv2 inhibitor, RY785, allows for their differentiation. elifesciences.orgnih.govelifesciences.org Kv2/KvS heteromers are resistant to the pore-blocker RY785 but remain sensitive to the voltage-sensor modulator GxTX-1E. elifesciences.orgnih.govelifesciences.org This pharmacological strategy has been instrumental in revealing the prevalence of Kv2/KvS heteromers in dorsal root ganglion neurons, in contrast to superior cervical ganglion neurons which predominantly express Kv2-only channels. elifesciences.orgnih.gov This approach provides a means to investigate the physiological roles of the previously elusive KvS subunits. nih.gov

Applications in Ion Channel Gating Mechanism Research

GxTX-1E's mechanism of action as a gating modifier toxin, rather than a simple pore blocker, makes it a sophisticated tool for studying the complex conformational changes that govern ion channel function. smartox-biotech.comnih.gov

Investigating Voltage Sensor Conformational Changes

GxTX-1E binds to the voltage-sensing domain (VSD) of Kv2 channels, specifically stabilizing the resting conformation of the voltage sensors. elifesciences.orgelifesciences.orgrupress.org This interaction effectively "traps" the gating charges in their intracellular position, particularly at negative membrane potentials. rupress.orgosti.gov By observing the effects of GxTX-1E on gating currents, researchers can infer the movements of the voltage sensors. rupress.org Studies have shown that while GxTX-1E stabilizes the resting state, the voltage sensors can still translocate at positive voltages, indicating that the toxin does not completely prevent their movement but rather shifts the equilibrium of their conformational states. rupress.org

Elucidating Coupling between Voltage Sensor Modulation and Pore Opening

The binding of GxTX-1E to the VSD allosterically modulates the opening of the channel's pore. rupress.org It slows the activation and accelerates the deactivation of Kv2.1 channels, and shifts the voltage-dependence of activation to more depolarized potentials. rupress.org Single-channel recordings have revealed that GxTX-1E does not alter the single-channel conductance but rather decreases the channel's open probability by promoting long-lived closed states. rupress.org This suggests that the toxin's primary effect is on the conformational changes that precede pore opening. rupress.orgosti.gov By studying these effects, researchers can develop kinetic models that describe the coupling between the voltage sensor and the pore, providing insights into the fundamental mechanisms of voltage-gated ion channel function. nih.govrupress.org

Development of Molecular Probes and Biosensors

The unique properties of GxTX-1E have been harnessed to create novel molecular probes and biosensors for studying ion channel dynamics in living cells. pnas.org By chemoselectively ligating fluorophores to synthetic variants of GxTX-1E, researchers have developed fluorescent probes that can report the conformational state of Kv2 channels. pnas.orgresearchgate.net

These GxTX-fluorophore conjugates have been shown to colocalize with Kv2.1 channels in live cells. pnas.org Crucially, the binding of these probes is voltage-dependent; they are released from the channels upon activation by voltage stimuli. pnas.org This dynamic binding allows for the optical reporting of Kv2 channel activation in real-time. pnas.org

A notable example is the development of GxTX-594, a variant conjugated to a fluorophore suitable for two-photon excitation imaging. nih.govresearchgate.netosti.gov This tool, termed an Endogenous Voltage-sensor Activity Probe (EVAP), enables the imaging of conformational changes of endogenous Kv2 proteins in live tissues, such as brain slices, without the need for genetic modification. nih.govresearchgate.netosti.govbiorxiv.org These probes offer a powerful approach to investigate the molecular motions of endogenous proteins in their native cellular environment. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound (GxTX-1E)
RY785
Hanatoxin (HaTx)
GxTX-594
Oregon Green BAPTA (OGB)
Psalmotoxin (PcTx1)

Utilization in Fluorescent Reporter Design for Kv2 Channel Activity

Fluorescently labeled GxTX-1E derivatives serve as powerful reporters of Kv2 channel activity due to the toxin's state-dependent binding affinity. pnas.orgrupress.org GxTX-1E binds with high affinity to the voltage sensors of Kv2 channels when they are in their resting conformation. biorxiv.org However, when the cell membrane depolarizes, the Kv2 channel voltage sensors undergo a conformational change to an activated state. pnas.orgpnas.org This activation triggers a dramatic decrease in the binding affinity of GxTX-1E, causing the toxin to dissociate from the channel. pnas.orgbiorxiv.org

The relationship between fluorescence and channel gating has been precisely measured. For GxTX-1E, the half-maximal inhibitory concentration (IC50) shifts from approximately 2 nM when channels are held at a resting potential (-100 mV) to over 100 nM at a depolarized potential (0 mV), confirming the strong dependence of affinity on the channel's conformational state. pnas.org

Applications in Affinity Probes and Localization Studies

The high specificity of GxTX-1E for Kv2 channels makes its fluorescent derivatives excellent affinity probes for localization studies. nih.govpnas.org These probes allow for the precise visualization of Kv2 channel distribution in living cells and tissues. pnas.orgnih.gov

Experiments using cocultured cells—some expressing Kv2.1 and others not—have shown that fluorescent GxTX-1E derivatives selectively bind only to the cells expressing the target channel. pnas.orgpnas.org Furthermore, these fluorescent toxins colocalize precisely with Kv2.1 channel clusters on the cell surface. pnas.orgpnas.org This precise colocalization demonstrates a strong and specific interaction between the toxin and the ion channel's voltage sensor, validating their use as reliable probes. pnas.org This technique has been extended to neuronal cultures, where GxTX-fluorophore conjugates have been used to label Kv subunits on cultured hippocampal pyramidal neurons. pnas.org

To overcome the challenges of imaging in complex environments, derivatives like GxTX-594 have been developed, which are conjugated to fluorophores suitable for two-photon excitation imaging through light-scattering tissue. nih.govresearchgate.net This has enabled the imaging of endogenous Kv2 proteins in acute brain slices, revealing puncta of GxTX-594 on hippocampal CA1 neurons that respond to voltage stimulation. nih.gov In addition to fluorophores, GxTX derivatives have been conjugated to larger structures like dendrimeric beads, which also bind specifically to cells expressing Kv2.1 and are released upon channel activation. pnas.orgpnas.org

Utility in Biochemical and Immunological Research Applications

Beyond imaging, this compound is a versatile molecular tool for a range of biochemical and immunological applications. moleculardepot.com Its high selectivity allows researchers to pharmacologically isolate the contributions of Kv2 channels from other ion channels in complex biological systems. pnas.orgsmartox-biotech.com

A key biochemical application is the functional characterization of heteromeric ion channels. Researchers have used GxTX-1E in combination with other inhibitors to distinguish between conductances from channels made only of Kv2 subunits (homomers) and those formed by Kv2 subunits co-assembled with regulatory KvS subunits (heteromers). researchgate.net Studies found that channels containing Kv5, Kv6, Kv8, or Kv9 subunits are resistant to the pore-blocker RY785 but remain sensitive to the voltage sensor-modulating effects of GxTX-1E. researchgate.net This pharmacological strategy enables the investigation of the physiological roles of endogenous KvS subunits in different cell types. researchgate.net

The toxin is also crucial for detailed mechanistic studies of ion channel gating. nih.gov By observing how GxTX-1E binding affects channel activation and deactivation kinetics, researchers can probe the allosteric modulation of the channel's pore by its voltage sensors. nih.gov In the immunological context, GxTX-1E can be used as a tool analogous to an antibody for detecting protein interactions, for example, in applications like immunohistochemistry or Western blotting. biosynth.com

Data Tables

Table 1: Properties of this compound

PropertyValue/DescriptionSource(s)
Alternate Names GxTX, GxTX-1E pnas.orgpnas.org
Source Plesiophrictus guangxiensis (Tarantula) biosynth.com
Molecular Formula C₁₇₈H₂₄₈N₄₄O₄₅S₇ biosynth.comrndsystems.com
Molecular Weight ~3949 g/mol biosynth.comrndsystems.com
Target(s) Kv2.1 and Kv2.2 voltage-gated potassium channels rndsystems.commedchemexpress.com
IC₅₀ 1-3 nM for Kv2.1/Kv2.2 rndsystems.commedchemexpress.com
Mechanism Binds to voltage sensor, modifying gating nih.govsmartox-biotech.com
Disulfide Bridges Cys4-Cys19, Cys11-Cys24, Cys18-Cys31 rndsystems.combiosynth.com

Table 2: Examples of this compound Derivatives and Their Applications

Derivative NameModificationApplicationSource(s)
GxTX-dy550 Conjugated to DyLight 550 fluorophoreLive-cell imaging, reporting Kv2.1 activation pnas.orgpnas.org
GxTX-594 Ser13Cys mutation, conjugated to Alexa Fluor 594Two-photon imaging of endogenous Kv2 channels in tissue biorxiv.orgnih.gov
Cys(Acm) Mutants Substitution with orthogonally protected cysteineIntermediates for creating chemoselective GxTX variants pnas.org
GxTX-dendrimeric beads Conjugated to dendrimeric beadsAffinity probe for detecting Kv2.1-expressing cells pnas.orgpnas.org

Advanced Methodologies in Guangxitoxin 1e Research

Electrophysiological Techniques

Electrophysiology has been a cornerstone in characterizing the functional effects of Guangxitoxin-1E on ion channels. These techniques allow for precise measurement of ion channel activity and how it is modulated by the toxin.

Patch-Clamp Electrophysiology (Whole-Cell, Single-Channel, Gating Currents)

Patch-clamp electrophysiology provides a detailed view of how GxTX-1E affects the behavior of voltage-gated potassium (Kv) channels. nih.gov

Whole-Cell Recordings: This technique has been extensively used to measure the total potassium current flowing through all channels in a cell membrane. Studies using whole-cell voltage-clamp on cells expressing Kv2.1 channels, such as Chinese Hamster Ovary (CHO) cells, demonstrate that GxTX-1E is a potent inhibitor. diabetesjournals.orgnih.gov The toxin characteristically shifts the voltage-dependence of channel activation to more depolarized potentials, meaning a stronger stimulus is required to open the channels. diabetesjournals.org It also slows the rate of channel activation and accelerates deactivation. nih.govnih.govrupress.org For example, in rat superior cervical ganglion (SCG) neurons, 100 nM GxTX-1E produced a near-saturating block of approximately 60-80% of the total delayed-rectifier potassium current at a physiological temperature of 37°C. jneurosci.org Similarly, in mouse hippocampal CA1 pyramidal neurons, 100 nM GxTX-1E reduced the outward current to 34% of the control. jneurosci.org

Single-Channel Recordings: To understand the mechanism of inhibition at the molecular level, single-channel recordings have been employed. These studies have revealed that GxTX-1E reduces the macroscopic current by significantly decreasing the open probability of the Kv2.1 channel. rupress.orgresearchgate.net Crucially, the toxin does not affect the unitary conductance, meaning the rate of ion flow through an already open channel remains unchanged. researchgate.net Inhibition is achieved by increasing the occurrence of long-lived closed states, but the final pore-opening step itself is not directly impacted by the toxin. rupress.org

Gating Current Analysis: Gating currents are small electrical signals generated by the movement of the channel's voltage sensors within the membrane. Analysis of these currents in the presence of GxTX-1E has shown that the toxin traps the voltage sensors in their resting conformation, particularly at negative membrane potentials. rupress.orgresearchgate.net This stabilization of the resting state makes it more difficult for the voltage sensors to activate in response to depolarization, thus inhibiting channel opening. nih.govresearchgate.net

Electrophysiological FindingTechnique UsedEffect of this compound on Kv2.1References
Inhibition of K+ CurrentWhole-Cell RecordingPotently inhibits delayed-rectifier current. jneurosci.org, diabetesjournals.org
Voltage-Dependence ShiftWhole-Cell RecordingShifts activation to more positive voltages. diabetesjournals.org, medchemexpress.com
Gating Kinetics ModificationWhole-Cell RecordingSlows activation, accelerates deactivation. nih.gov, rupress.org
Open ProbabilitySingle-Channel RecordingReduces channel open probability. researchgate.net, rupress.org
Unitary ConductanceSingle-Channel RecordingNo effect on single-channel conductance. researchgate.net
Voltage Sensor TrappingGating Current AnalysisStabilizes the voltage-sensing domains in their resting state. researchgate.net, rupress.org

Automated Electrophysiology Assays for High-Throughput Screening

To facilitate the screening of GxTX-1E's activity and selectivity against a wide range of ion channels, automated electrophysiology platforms like IonWorks have been utilized. diabetesjournals.orgnih.gov These systems allow for a much higher throughput than traditional manual patch-clamp techniques. sophion.co.jp

High-throughput screening was used to establish the selectivity profile of GxTX-1E. The toxin was found to be a potent inhibitor of Kv2.1 and Kv2.2 channels with IC₅₀ values in the low nanomolar range (1-3 nM). medchemexpress.cominvivochem.com In contrast, it had a significantly lower potency for Kv4.3 channels (IC₅₀ of 24-54 nM) and no significant effect on Kv1.2, Kv1.3, Kv1.5, or Kv3.2 channels, even at high concentrations. diabetesjournals.orgmedchemexpress.com

Furthermore, a high-throughput binding assay was developed using radioactively labeled ¹²⁵I-GxTX-1E. tandfonline.com This assay, performed on CHO cells stably expressing human Kv2.1, enabled the screening of large compound libraries to identify other molecules that could modulate the channel by competing with GxTX-1E binding. tandfonline.com This automated approach is also robust enough to quantify the levels of GxTX-1E in plasma samples, demonstrating its utility in preclinical studies. nih.govsmartox-biotech.com

Channel SubtypeIC₅₀ (Automated Electrophysiology)Reference
Kv2.1~2.0 nM diabetesjournals.org
Kv2.2~2.6 nM diabetesjournals.org
Kv4.324-54 nM diabetesjournals.org
Kv1.2, Kv1.3, Kv1.5, Kv3.2No significant effect diabetesjournals.org

Structural Biology Approaches

Determining the three-dimensional structure of GxTX-1E and modeling its interaction with ion channels are crucial for understanding its mechanism of action.

NMR Spectroscopy for Solution Structure Elucidation

The three-dimensional solution structure of GxTX-1E was determined using nuclear magnetic resonance (NMR) spectroscopy. rcsb.orgnih.gov This technique revealed that GxTX-1E adopts a well-defined structure characterized by an inhibitor cystine knot (ICK) motif. rcsb.orgwikipedia.orgwikiwand.com This motif, stabilized by three disulfide bonds, is a common feature in many spider toxins and provides significant structural stability. wikiwand.com

The structure is also amphipathic, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. wikipedia.orgwikiwand.com It features a prominent cluster of solvent-exposed hydrophobic residues, which is thought to facilitate the toxin's partitioning into the cell membrane to interact with the voltage sensors of Kv channels. rcsb.orgwikiwand.com Comparisons with the structures of other tarantula toxins, such as the low-affinity JZTX-III, suggest that differences in the orientation of certain loops and the C-terminal region of GxTX-1E are responsible for its high affinity and selectivity for Kv2.1. rcsb.orgnih.gov

PDB ID2WH9
Experimental Method Solution NMR
Organism Plesiophrictus guangxiensis (syn. Chilobrachys guangxiensis)
Macromolecule This compound
Residue Count 36
Conformers Calculated 100
Conformers Submitted 20
Key Structural Motif Inhibitor Cystine Knot (ICK)
Data sourced from RCSB PDB and NCBI. rcsb.orgnih.gov

Computational Modeling and Molecular Dynamics Simulations of Toxin-Channel Interactions

Computational methods have been used to generate structural hypotheses of how GxTX-1E docks with the Kv2.1 channel. pnas.org Using computational programs like Rosetta, researchers have created speculative models of the GxTX-1E/Kv2.1 complex. pnas.org These models suggest that the toxin binds to the S3b-S4 paddle motif of the channel's voltage-sensing domain. wikipedia.org

Molecular dynamics simulations and other computational approaches have been used to compare the membrane-interaction properties of GxTX-1E with other toxins. elifesciences.org These studies support the idea that GxTX-1E partitions into the lipid bilayer to bind to the channel. rupress.orgelifesciences.org While a high-resolution experimental structure of the full toxin-channel complex has not yet been solved, these computational models are invaluable. elifesciences.org They provide a framework for designing new experiments, such as mutagenesis studies, to test the predicted points of interaction and further refine our understanding of the binding mechanism. pnas.orgelifesciences.org

Biochemical and Mutagenesis Studies

Biochemical synthesis and site-directed mutagenesis have been powerful tools for probing the structure-function relationships of GxTX-1E. pnas.orgelifesciences.org In these studies, specific amino acid residues in the toxin are replaced with other amino acids to see how the changes affect its ability to fold and inhibit the channel.

Alanine-scanning mutagenesis, where residues are systematically replaced by alanine, was performed on 29 of the 36 residues in GxTX-1E. elifesciences.org This comprehensive scan helped to identify the key residues on the toxin's surface that are most critical for its high-affinity interaction with the Kv2.1 channel. elifesciences.org

Guided by these mutagenesis studies and structural information, researchers have also identified sites on the hydrophilic face of GxTX-1E that can be modified without disrupting its biological activity. pnas.orgpnas.orgresearchgate.net This has enabled the chemoselective ligation of fluorescent probes to the toxin. pnas.org These fluorescently labeled GxTX-1E derivatives have been instrumental in developing optical methods to visualize Kv2 channel localization and conformational changes in living cells, effectively turning the toxin into a reporter of channel activity. pnas.orgrupress.orgbiorxiv.org

Study TypeMethodologyKey FindingReferences
MutagenesisAlanine-Scanning MutagenesisIdentified key residues essential for binding to Kv2.1. elifesciences.org
MutagenesisCysteine SubstitutionIdentified sites on the hydrophilic face suitable for modification. pnas.org, pnas.org, researchgate.net
Chemical SynthesisMethionine to Norleucine SubstitutionCreated an oxidation-resistant GxTX-1E variant. researchgate.net
Chemical LigationFluorophore ConjugationDeveloped fluorescent GxTX-1E probes for optical imaging. pnas.org, rupress.org

Chemical Synthesis and Derivatization Strategies

Due to the low abundance of this compound in the venom of the tarantula Plesiophrictus guangxiensis, chemical synthesis is the primary method for producing the quantities of toxin needed for research. diabetesjournals.orgresearchgate.net Solid-phase peptide synthesis (SPPS) is the standard methodology employed for producing GxTx-1E and its various mutants. elifesciences.orgpnas.orgescholarship.org This technique involves building the peptide chain step-by-step on a solid resin support.

Both major strategies for SPPS, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, have been successfully used to synthesize GxTx-1E. pnas.orgdiabetesjournals.org After the linear peptide chain is assembled, it is cleaved from the resin and subjected to oxidative folding conditions to form the three crucial disulfide bonds that define its stable, inhibitory cystine knot structure. elifesciences.orgpnas.org The resulting synthetic GxTx-1E has been shown to have characteristics and biological activity similar to the native peptide, coeluting with the native toxin in reverse-phase HPLC and demonstrating potent inhibition of Kv2.1 channels. diabetesjournals.orgresearchgate.net The ability to synthetically produce GxTx-1E not only provides a reliable supply but also facilitates the straightforward incorporation of unnatural or modified amino acids at specific sites for functional studies and derivatization. pnas.orgescholarship.org

Synthesis MethodProtection StrategyKey StepsPurpose
Solid-Phase Peptide Synthesis (SPPS)Boc (tert-butyloxycarbonyl)Stepwise amino acid coupling on a solid resin, cleavage, and oxidative folding.To produce synthetic GxTx-1E and GxTx-1D due to low abundance in native venom. diabetesjournals.org
Solid-Phase Peptide Synthesis (SPPS)Fmoc (9-fluorenylmethyloxycarbonyl)Stepwise amino acid coupling, cleavage, air oxidation for folding, and purification.To produce GxTx-1E variants with chemoselective amino acids for conjugation. pnas.org

The ability to attach reporter molecules, such as fluorophores, to this compound has transformed it into a powerful probe for visualizing ion channel localization and activity in living cells. pnas.orgresearchgate.net This is achieved through chemoselective ligation, a class of chemical reactions that form a bond between two molecules in a highly specific and controlled manner, even in a complex biological environment.

The process begins with the synthesis of a GxTx-1E variant containing a "clickable" amino acid—one that bears a unique chemical handle not found in native proteins, such as a thiol group (from cysteine) or an alkyne group (from propargylglycine). pnas.orgescholarship.org Mutagenesis studies are first performed to identify positions in the toxin where these modifications can be made without disrupting the toxin's ability to fold or bind to its target channel. pnas.orgscience.gov

Once the modified toxin is synthesized and purified, the unique chemical handle is used to ligate a reporter molecule. For example, a toxin variant with a cysteine residue can be specifically conjugated to a fluorophore containing a maleimide (B117702) group. escholarship.org Similarly, an alkyne-bearing toxin can be attached to a probe containing an azide (B81097) group via copper-catalyzed "click chemistry". pnas.org These techniques have been used to create fluorescently labeled GxTx-1E derivatives, such as GxTX-594, which can be used to track the location and conformational changes of endogenous Kv2.1 channels in live cells and even within light-scattering tissue. pnas.orgresearchgate.net This strategy allows researchers to optically detect when and where Kv2 channels are contributing to electrical signaling. pnas.org

Toxin VariantIncorporated Amino AcidChemical HandleConjugated ReporterApplication
GxTX Ser13CysCysteineThiolAlexa594-maleimideFluorescently identify surface-expressing Kv2.1 channels. escholarship.org
GxTX Ser13PraPropargylglycine (Pra)AlkyneJP-N3 (fluorophore)Monitor the chemical environment around the bound toxin. escholarship.org
GxTX Lys27PraPropargylglycine (Pra)AlkyneJP-N3 (fluorophore)Monitor the chemical environment around the bound toxin. escholarship.org
GxTX-594Not specifiedNot specifiedFluorophore for two-photon imagingEndogenous Voltage-sensor Activity Probe (EVAP) to measure conformational changes of channels in live tissue. researchgate.net

An in-depth analysis of the venom peptide this compound reveals its pivotal role in advancing our understanding of Kv2 potassium channels. This article explores the future directions and emerging research avenues centered on this specific compound.

Future Directions and Emerging Research Avenues

Guangxitoxin-1E (GxTX-1E), a peptide toxin originally isolated from the venom of the tarantula Plesiophrictus guangxiensis, has emerged as a highly potent and selective modulator of voltage-gated potassium (Kv) channels of the Kv2 family. wikipedia.orgbiosynth.compeptide.co.jp Its unique mechanism of action and specificity have made it an invaluable tool in neuroscience and pharmacology. This section delves into the prospective research pathways that leverage the unique properties of GxTX-1E.

Q & A

Q. What experimental methodologies are recommended for assessing GxTX-1E’s specificity toward Kv2.1/Kvchannels?

To evaluate channel specificity, researchers should employ voltage-clamp electrophysiology in heterologous expression systems (e.g., HEK293 cells transfected with Kv2.1, Kv2.2, or other Kv channels). Dose-response curves (IC₅₀ values) and competitive binding assays with known Kv blockers (e.g., stromatoxin) are critical for confirming selectivity. Include negative controls (e.g., non-transfected cells) and validate purity of GxTX-1E via HPLC and mass spectrometry .

Q. How can structural features of GxTX-1E be correlated with its functional activity?

Use NMR spectroscopy or X-ray crystallography to resolve the toxin’s tertiary structure, focusing on disulfide bond arrangements and surface charge distribution. Pair structural data with mutagenesis studies (e.g., alanine scanning) to identify residues critical for Kv2.1 binding. Computational docking simulations (e.g., ClusPro) can model toxin-channel interactions .

Q. What in vitro models are suitable for studying GxTX-1E’s role in glucose-dependent insulin secretion?

Primary pancreatic β-cells or insulinoma cell lines (e.g., INS-1) are ideal. Measure insulin release via ELISA under varying glucose concentrations, with GxTX-1E applied at 10–100 nM. Include controls for Kv2.1 knockdown (siRNA) and validate results with calcium imaging to link channel inhibition to Ca²⁺ influx .

Advanced Research Questions

Q. How should contradictory data on GxTX-1E’s effects in Kvknockout models be interpreted?

Contradictions may arise from compensatory Kv channel expression or off-target effects. Address this by:

  • Conducting transcriptomic profiling of Kv2.1-KO tissues to identify upregulated channels.
  • Using pharmacological inhibitors (e.g., guangxitoxin-1E + stromatoxin) to isolate residual currents.
  • Replicating experiments across multiple KO lines and controls .

Q. What strategies optimize GxTX-1E’s stability for in vivo neurophysiological studies?

  • PEGylation or cyclization to reduce proteolytic degradation.
  • Microdialysis for sustained delivery in CNS tissues.
  • Validate stability via LC-MS/MS over time and correlate with functional assays (e.g., patch-clamp in brain slices) .

Q. How can researchers resolve discrepancies between in vitro and in vivo potency of GxTX-1E?

Discrepancies often stem from bioavailability or tissue penetration. Mitigate by:

  • Quantifying toxin concentration in target tissues via radiolabeled GxTX-1E (³H or ¹²⁵I).
  • Comparing ex vivo electrophysiology (e.g., retinal bipolar cells) with in vivo ERG recordings, as in Kv8.2-KO mouse models .

Methodological Guidance for Data Analysis

Q. What statistical approaches are critical for validating GxTX-1E’s dose-response relationships?

  • Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report effect sizes and power analysis to ensure reproducibility .

Q. How should researchers handle batch-to-batch variability in synthetic GxTX-1E?

  • Implement QC protocols : HPLC purity (>95%), mass spectrometry (MW verification), and circular dichroism for structural consistency.
  • Include internal reference standards in functional assays (e.g., commercial Kv2.1 blockers) .

Key Considerations for Peer Review

  • Reproducibility : Document experimental conditions (e.g., temperature, buffer composition) in supplemental materials .
  • Ethical compliance : Adhere to institutional guidelines for animal models, particularly in neurophysiological studies .
  • Data transparency : Share raw electrophysiology traces and statistical code via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.